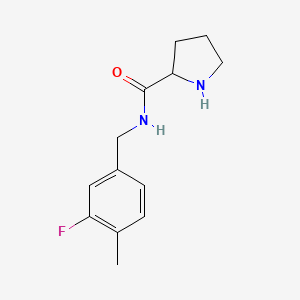
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a phenyl group bearing triethylsilyl groups and a dicyclohexylphosphanyl group. Its unique structure imparts distinctive chemical properties, making it valuable for various applications.
準備方法
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the substituted phenyl and pyrrole intermediates, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
化学反応の分析
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties to the final products.
作用機序
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
類似化合物との比較
When compared to similar compounds, 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole stands out due to its distinctive substituents and the resulting chemical properties. Similar compounds include:
1-(2,6-Dimethylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole: Lacks the triethylsilyl groups, resulting in different reactivity and applications.
1-(2,6-Diphenylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole:
The unique combination of triethylsilyl and dicyclohexylphosphanyl groups in this compound imparts specific properties that make it valuable for targeted applications in research and industry.
特性
分子式 |
C34H58NPSi2 |
|---|---|
分子量 |
568.0 g/mol |
IUPAC名 |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-dicyclohexylphosphane |
InChI |
InChI=1S/C34H58NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h19-20,25-30H,7-18,21-24H2,1-6H3 |
InChIキー |
GZHCQKZGSLWFPT-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


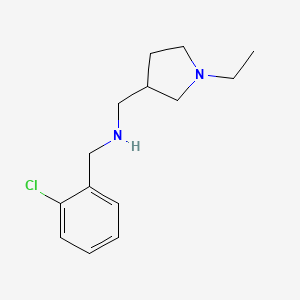
![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)

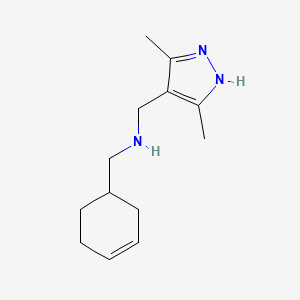

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
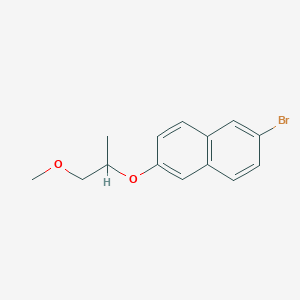
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
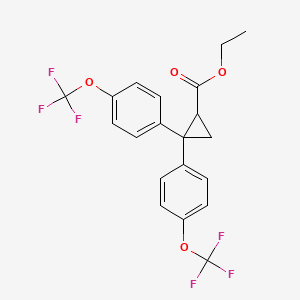
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
